

A Comparative Guide to Validated Analytical Methods for Butoconazole Quantification

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of butoconazole, an imidazole antifungal agent. While direct cross-validation studies between different laboratories are not publicly available, this document synthesizes data from individual validated assays to offer insights into their performance characteristics. The information presented can assist researchers in selecting and developing suitable analytical methods for their specific needs, and serve as a foundation for initiating interlaboratory comparisons.

The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC), which have been successfully validated for determining butoconazole in various matrices, including human plasma and as an active pharmaceutical ingredient (API).

Quantitative Performance Data

The following tables summarize the performance characteristics of validated butoconazole assays from individual studies. These tables are intended to provide a comparative snapshot of the capabilities of each method.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Butoconazole in Human Plasma[1][2]



Parameter	Performance Metric
Linearity Range	0.10–30.00 ng/mL
Accuracy	93.51–106.85%
Precision (RSD)	< 10%
Mean Recovery	> 80%
Lower Limit of Quantification (LLOQ)	0.10 ng/mL
Mean Regression Equation	Y = 0.1513X
Correlation Coefficient (r²)	0.9994

Table 2: Performance Characteristics of a Validated UPLC Method for Butoconazole API[3]

Parameter	Performance Metric
Linearity Range	80-120 μg/mL
Precision	Within specified limits (not quantified in abstract)
Solution Stability	Stable at 5°C, unstable for more than 2 hours at 25°C

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following sections outline the experimental protocols for the validated LC-MS/MS and UPLC methods.

LC-MS/MS Method for Butoconazole in Human Plasma[1]

- Sample Preparation: Liquid-liquid extraction was employed using tert-butyl methyl ether for the preparation of plasma samples.
- Chromatographic Separation:



- Column: Waters Xterra C18 (3 μm, 3.0 × 50.0 mm).
- Mobile Phase: A gradient elution was used with Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile: methanol, 30:70, v/v).
- Flow Rate: 0.5 mL/min.
- Gradient Program: 50% B (0.0–0.5 min), 80% B (0.6–3.7 min), and 50% B (3.8–5.5 min).
- Injection Volume: 10 μL.
- Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: m/z 413.4 > 164.9 for butoconazole.
- Validation: The method was validated according to US FDA guidelines for bioanalytical method validation.

UPLC Method for Butoconazole API[3]

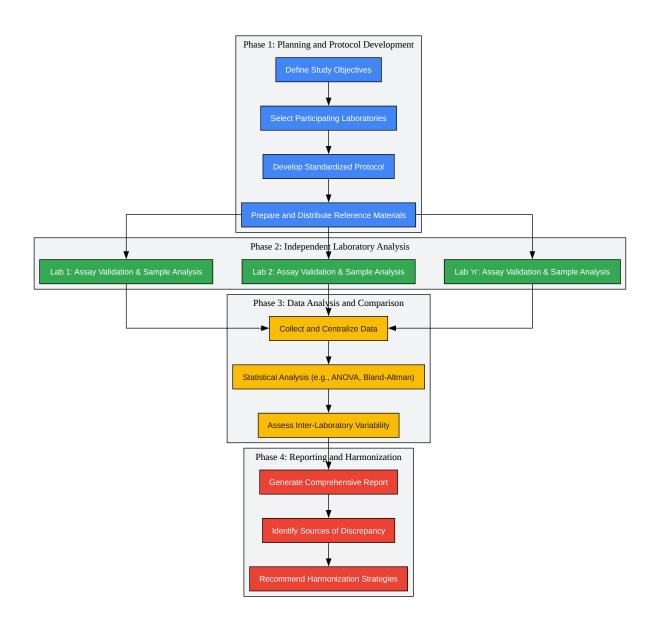
- · Chromatographic Separation:
 - System: Waters Acquity UPLC with Empower-2 Software and a UV-Visible detector.
 - Column: Acquity BEH C18 (50×2.1mm, 1.7μ).
 - Mobile Phase: A 50:50 (v/v) mixture of Buffer (0.05 M Sodium dihydrogen ortho phosphate, pH adjusted to 3.1) and Acetonitrile.
 - Flow Rate: 0.25 ml/min.
- Method Validation: Validation studies included linearity, precision, and robustness. Forced degradation studies were also performed under acidic, basic, and thermal stress conditions.



Visualizing the Path to Inter-Laboratory Consistency

To facilitate the cross-validation of butoconazole assays between different laboratories, a structured workflow is essential. The following diagram illustrates a general workflow for conducting an inter-laboratory comparison study.





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References

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